B1580126 GLYCINE (13C2; 15N)

GLYCINE (13C2; 15N)

Cat. No.: B1580126
M. Wt: 78.05
Attention: For research use only. Not for human or veterinary use.
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Description

Isotopic Labeling in Amino Acid Research

Isotopic labeling involves substituting natural-abundance isotopes (e.g., ¹²C, ¹⁴N) with stable heavy isotopes (e.g., ¹³C, ¹⁵N) to create distinguishable molecular tracers. Glycine (¹³C₂; ¹⁵N) is uniquely suited for metabolic studies due to its small size and involvement in diverse biochemical pathways:

  • Metabolic flux analysis : Labels track glycine’s incorporation into nucleotides, proteins, and heme groups.
  • Protein dynamics : ¹³C/¹⁵N labels enable residue-specific NMR studies of protein folding and interactions.
  • Tracer applications : Dual labeling minimizes background noise in MS, improving sensitivity for low-abundance metabolites.

Table 1: Properties of Natural vs. Labeled Glycine

Property Natural Glycine (C₂H₅NO₂) Glycine (¹³C₂; ¹⁵N)
Molecular Weight 75.07 g/mol 78.05 g/mol
¹³C Purity 1.1% (natural abundance) 97–99%
¹⁵N Purity 0.37% (natural abundance) 97–99%
Key Detection Methods N/A NMR, LC-MS, IRMS

Historical Development of Stable Isotope-Labeled Glycine

The use of stable isotopes in biochemistry emerged in the early 20th century, driven by advances in mass spectrometry and isotope separation techniques:

Table 2: Milestones in Isotope-Labeled Glycine Research

Year Development Significance
1932 Discovery of deuterium (²H) by Harold Urey Enabled first isotopic tracer studies in organic molecules.
1939 Schoenheimer’s ¹⁵N-labeled glycine experiments Demonstrated dynamic protein turnover using ¹⁵N tracers.
1941 Development of ¹³C enrichment methods Expanded labeling capabilities for carbon-containing metabolites.
2006 Optimized ¹⁵N-glycine synthesis with ammonia recovery systems Improved cost-effectiveness and scalability for tracer production.
2020s Commercial availability of ¹³C₂/¹⁵N-glycine (e.g., Sigma-Aldrich, CIL) Standardized high-purity labels for proteomics and metabolomics.

Key advancements include:

  • Synthetic methods : Early ¹⁵N-glycine synthesis involved amination of chloroacetic acid with ¹⁵NH₃, achieving 71–87% ammonia recovery. Modern protocols use optimized carboxylation and purification steps to achieve >98% isotopic purity.
  • Technological synergy : Coupling labeled glycine with NMR/MS revolutionized the study of nitrogen cycling in vivo, bypassing limitations of radioactive tracers like ¹³N.

This historical progression underscores glycine (¹³C₂; ¹⁵N) as a cornerstone molecule in isotopic biochemistry, bridging foundational discoveries to cutting-edge omics technologies.

Properties

Molecular Weight

78.05

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂H₅NO₂ (isotopic substitution: 13C₂ and 15N).
  • Molecular Weight : 77.99–78.05 g/mol (vs. 75.07 g/mol for unlabeled glycine) .
  • Purity : ≥98% isotopic enrichment for both 13C and 15N .
  • CAS Number : 211057-02-2 .

Its applications span clinical mass spectrometry (MS), metabolomics, and proteomics, particularly in studies requiring precise tracking of carbon and nitrogen flux .

Comparison with Similar Compounds

Isotopic Variants of Glycine

Table 1: Key Isotopic Variants of Glycine

Compound Name Isotopic Labels CAS Number Molecular Weight (g/mol) Purity (%) Applications Key Research Findings
GLYCINE (13C2; 15N) 13C₂, 15N 211057-02-2 77.99–78.05 ≥98 Metabolic flux analysis, AGAT activity assays , NMDA receptor studies Preferential use of glucose-derived glycine over exogenous [13C2]Gly in cancer tissues
GLYCINE-15N 15N 7299-33-4 76.08 98 Peptide synthesis, SILAC workflows Used to study nitrogen recycling in marine microbial communities
GLYCINE-13C2 13C₂ 76.06* 99 Carbon tracing in purine biosynthesis Demonstrated lower isotopic variability in δ15N measurements vs. lysine/proline
GLYCINE (1-13C; 15N) 1-13C, 15N 76.07 99 Isotope dilution MS, metabolic labeling Critical for calibrating AGAT activity assays
GLYCINE (13C2; 2H2; 15N) 13C₂, 2H2, 15N 80.10 97–99 High-resolution MS, protein turnover studies Reduces interference from natural isotopes in MS analysis

*Calculated based on isotopic substitution.

Key Differences :

  • Isotopic Specificity : GLYCINE (13C2; 15N) uniquely enables dual carbon-nitrogen tracking, unlike single-labeled variants (e.g., Glycine-15N or Glycine-13C2) .
  • Analytical Precision : Dual-labeled glycine reduces variability in δ15N measurements compared to single-labeled lysine or proline (SD ±0.13‰ vs. ±0.78–0.99‰) .
  • Metabolic Studies : In lung cancer tissues, [13C2]Gly incorporation into purine rings was less efficient than glucose-derived glycine, highlighting substrate preference in nucleotide synthesis .

Derivatives and Conjugates

Table 2: Isotope-Labeled Glycine Derivatives

Compound Name Isotopic Labels CAS Number Molecular Weight (g/mol) Applications
N-Acetyl-GLYCINE (13C2; 15N) 13C₂, 15N 135.10 Protein acetylation studies
Glycine Ethyl Ester HCl (13C2; 15N) 13C₂, 15N 221080-32-6 141.58 Peptide synthesis, NMR spectroscopy
[13C2;15N]-Glycinamide HCl 13C₂, 15N 1028814-07-4 311.29 Drug metabolite synthesis

Functional Advantages :

  • N-Acetyl-Glycine : Stabilizes glycine for prolonged metabolic studies .
  • Ethyl Ester Derivatives : Enhance solubility for MS-based proteomics .

Preparation Methods

Isotopic Labeling and Synthesis Overview

Glycine (13C2; 15N) is characterized by the incorporation of two ^13C atoms and one ^15N atom, with isotopic enrichment typically exceeding 98–99%. The labeling is achieved through the use of isotopically enriched precursors during chemical synthesis or biosynthetic processes.

  • Chemical Synthesis : The synthesis often starts from commercially available ^13C-labeled precursors such as ^13C-labeled formaldehyde or ^13C-labeled carbon dioxide and ^15N-labeled ammonia or ammonium salts. These precursors undergo chemical reactions to form the amino acid backbone with the desired isotopic labels.
  • Biosynthetic Methods : Alternatively, microbial or enzymatic synthesis can be employed, where microorganisms are cultured in media containing ^13C and ^15N sources, resulting in biosynthesis of labeled glycine.

The final product is purified to achieve high isotopic purity, often confirmed by mass spectrometry or NMR analysis.

Preparation of Stock Solutions

The preparation of Glycine (13C2; 15N) for experimental use involves dissolving the solid compound into appropriate solvents to create stock solutions. The solubility and stability of the compound are critical factors.

  • Solubility : Glycine (13C2; 15N) is soluble in water at approximately 25 mg/mL (320 mM) but may require ultrasonic treatment or mild heating (e.g., 37°C water bath) to enhance dissolution.
  • Storage : Stock solutions should be stored at 2–8°C for short term or at -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting solutions.

A detailed stock solution preparation table is provided below:

Amount of Glycine (mg) Volume of Water for 1 mM (mL) Volume of Water for 5 mM (mL) Volume of Water for 10 mM (mL)
1 12.81 2.56 1.28
5 64.06 12.81 6.41
10 128.12 25.62 12.81

This table aids in preparing precise molar concentrations for experimental needs.

Formulation for In Vivo and In Vitro Applications

For biological applications, especially in vivo studies, Glycine (13C2; 15N) requires formulation into clear solutions compatible with administration routes.

  • Co-solvent System : A typical preparation method involves dissolving the compound first in dimethyl sulfoxide (DMSO) to create a master stock solution. This is followed by sequential addition of co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and finally water or corn oil, ensuring clarity at each step.
  • Mixing Techniques : Vortexing, ultrasonic baths, or mild heating are used to facilitate dissolution and clarity of solutions.
  • Order of Addition : Solvents must be added in a specific order to maintain solubility and prevent precipitation: DMSO → PEG300 → Tween 80 → water or corn oil.

This method ensures a stable, clear solution suitable for dosing in animal models or cell culture.

Research Findings on Preparation and Use

  • Studies emphasize the importance of high isotopic purity (^13C 99%, ^15N 98%) to avoid signal dilution or scrambling in NMR and metabolic studies.
  • Preparation protocols focus on minimizing isotope scrambling during synthesis and formulation to maintain labeling integrity.
  • The use of ultrasonic treatment and controlled temperature during dissolution improves solubility without degrading the compound.
  • Storage recommendations are based on stability studies showing that solutions at -80°C remain viable for up to 6 months, while those at -20°C should be used within 1 month.

Summary Table of Preparation Parameters

Parameter Details
Isotopic Enrichment ^13C 99 atom %, ^15N 98 atom %
Molecular Weight 78.05 g/mol
Solubility 25 mg/mL in water (320 mM); requires ultrasonic bath or heating
Stock Solution Storage 2–8°C short term; -20°C (1 month); -80°C (6 months)
Formulation Solvents DMSO, PEG300, Tween 80, water or corn oil
Preparation Techniques Ultrasonic bath, vortexing, controlled temperature
Purity Verification Mass spectrometry, NMR

Q & A

Q. What analytical methods are recommended for detecting and quantifying 13C2;15N-glycine in biological samples?

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the primary method for detecting dual-labeled glycine. Key steps include:

  • Calibration : Use isotope-specific calibration standards to establish a linear response curve. Pre-injection mass axis correction is critical to minimize instrument drift .
  • Parameter Optimization : Adjust scan numbers (e.g., 10–20 scans) and sample concentrations (e.g., 0.1–1.0 µg/mL) to balance sensitivity and signal-to-noise ratios. Lower concentrations may require higher scan counts to maintain precision .
  • Data Validation : Calculate relative standard deviation (RSD) across replicate injections. For 13C2;15N-glycine, RSD values <1.5% indicate robust reproducibility .

Q. How should researchers design experiments using 13C2;15N-glycine to study NMDA receptor activation?

  • Experimental Controls : Include unlabeled glycine and glutamate to isolate the co-agonist effect of labeled glycine on NMDA receptors .
  • Dosage Considerations : Optimize glycine concentrations based on receptor affinity (e.g., 1–10 µM for in vitro assays) to avoid saturation artifacts .
  • Validation : Cross-validate results with competitive antagonists (e.g., D-AP5) to confirm NMDA-specific activity .

Q. What factors should be prioritized when selecting isotopic purity standards for 13C2;15N-glycine synthesis?

  • Certification : Source materials with ≥98% 13C and ≥96% 15N isotopic enrichment, as lower purity can skew metabolic flux analyses .
  • Storage : Maintain anhydrous conditions at room temperature to prevent hydrolysis or isotopic exchange .

Advanced Questions

Q. How can researchers resolve contradictions between reported isotopic purity and observed experimental results in NMR studies?

Discrepancies often arise from isotopic interference or relaxation effects. For example:

  • Dipolar Coupling : In RNA studies, 13C-13C dipolar interactions in uniformly labeled samples can overestimate adenosine C2 relaxation rates (R1,C2). Selective 13C2 labeling eliminates these artifacts, simplifying data interpretation .
  • Temperature Effects : At lower temperatures (e.g., 5°C), increased molecular correlation time (τC) exacerbates R1,C2 discrepancies. Simulations and experimental validation are recommended to adjust for field strength and molecular weight dependencies .

Q. What methodologies improve the accuracy of metabolic flux analysis using 13C2;15N-glycine in complex systems?

  • Tracer Design : Use dual-labeled glycine to track both carbon and nitrogen incorporation pathways, such as glutathione synthesis or purine metabolism .
  • Cross-Platform Validation : Combine LC-HRMS data with nuclear magnetic resonance (NMR) or isotope ratio mass spectrometry (IRMS) to confirm isotopic enrichment in target metabolites .
  • Kinetic Modeling : Integrate time-resolved isotopic labeling data with compartmental models to account for intracellular metabolite pool dynamics .

Q. How can researchers optimize LC-HRMS parameters to distinguish 13C2;15N-glycine from isotopologues in peptide conjugates?

  • High-Resolution Settings : Use resolving power >60,000 (FWHM) to separate 13C2;15N-glycine (m/z 76.05) from unlabeled (m/z 75.03) or singly labeled variants .
  • Fragmentation Patterns : Employ tandem MS (MS/MS) to confirm glycine-specific fragments (e.g., m/z 30.03 for CH2NH2+) and rule out co-eluting interferences .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols, storage conditions, and instrument parameters in detail to enable replication .
  • Data Reporting : Include isotopic purity certificates, calibration curves, and RSD values in supplementary materials .
  • Ethical Citation : Reference primary literature for analytical protocols and avoid non-peer-reviewed sources .

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